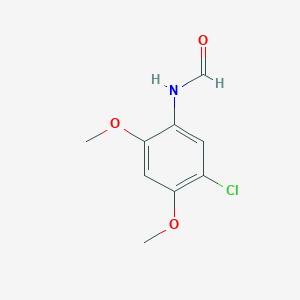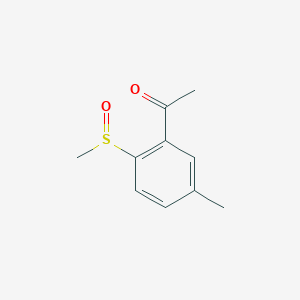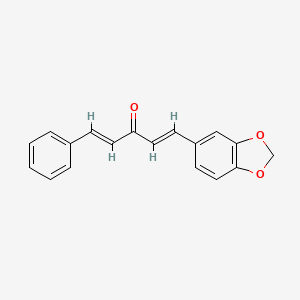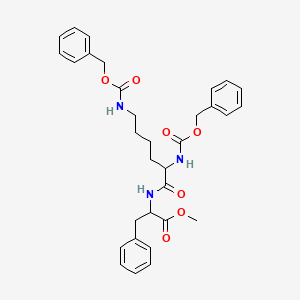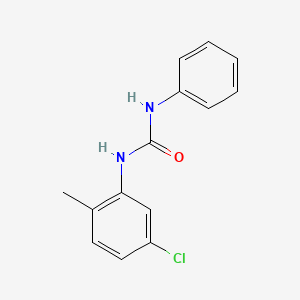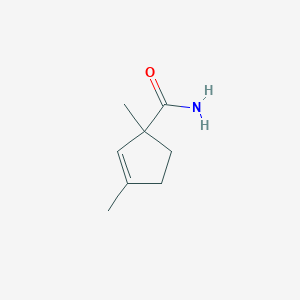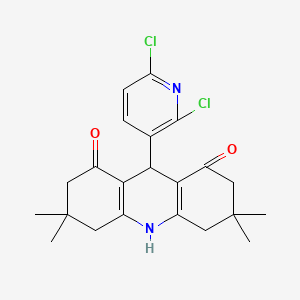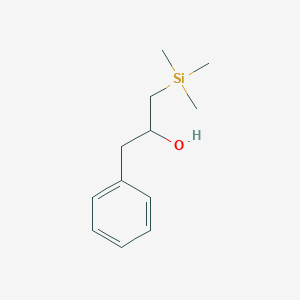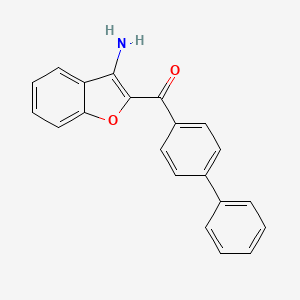
(3-Amino-1-benzofuran-2-YL)((1,1'-biphenyl)-4-YL)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone is a complex organic compound that features a benzofuran ring fused with an amino group and a biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran ring, followed by the introduction of the amino group and the biphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mécanisme D'action
The mechanism of action of (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Amino-2-benzoyl-1-benzofuran-7-YL)oxyacetate
- (2-Benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)aminoacetate
- (4-(3-Amino-1-benzofuran-2-YL)carbonyl)phenoxyacetic acid
Uniqueness
(3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications that may not be possible with similar compounds.
Propriétés
Numéro CAS |
269075-48-1 |
|---|---|
Formule moléculaire |
C21H15NO2 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(3-amino-1-benzofuran-2-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C21H15NO2/c22-19-17-8-4-5-9-18(17)24-21(19)20(23)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,22H2 |
Clé InChI |
SEIYYXJTYZUGHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


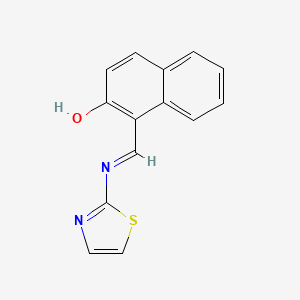
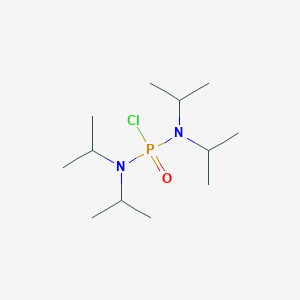
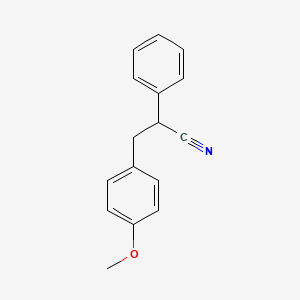

![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)
